molecular formula C33H33BF4N2 B12054304 (2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate CAS No. 1204324-09-3

(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate

Cat. No.: B12054304
CAS No.: 1204324-09-3
M. Wt: 544.4 g/mol
InChI Key: RKLHUHRTFDXZEQ-ZNOPIPGTSA-N
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Description

(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring system substituted with phenyl groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a suitable precursor such as an amino acid derivative.

    Substitution with Phenyl Groups: The pyrrolidine ring is then substituted with phenyl groups at the 2 and 5 positions. This can be done using a Friedel-Crafts alkylation reaction.

    Formation of the Methylidene Bridge: The next step involves the formation of the methylidene bridge between the two pyrrolidine rings. This can be achieved through a condensation reaction using a suitable aldehyde or ketone.

    Formation of the Tetrafluoroborate Salt: Finally, the compound is converted into its tetrafluoroborate salt form by reacting it with tetrafluoroboric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate is unique due to its specific structural arrangement and the presence of multiple phenyl groups. This gives it distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1204324-09-3

Molecular Formula

C33H33BF4N2

Molecular Weight

544.4 g/mol

IUPAC Name

(2R,5R)-1-[[(2R,5R)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate

InChI

InChI=1S/C33H33N2.BF4/c1-5-13-26(14-6-1)30-21-22-31(27-15-7-2-8-16-27)34(30)25-35-32(28-17-9-3-10-18-28)23-24-33(35)29-19-11-4-12-20-29;2-1(3,4)5/h1-20,25,30-33H,21-24H2;/q+1;-1/t30-,31-,32-,33-;/m1./s1

InChI Key

RKLHUHRTFDXZEQ-ZNOPIPGTSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C1C[C@@H](N([C@H]1C2=CC=CC=C2)C=[N+]3[C@H](CC[C@@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

[B-](F)(F)(F)F.C1CC(N(C1C2=CC=CC=C2)C=[N+]3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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